molecular formula C9H14N3O2+ B8629062 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium

Cat. No.: B8629062
M. Wt: 196.23 g/mol
InChI Key: PJSWBMRSMGQROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium is a unique organic compound that features a morpholine ring attached to a carbonyl group, which is further connected to a methyl-substituted imidazole ring

Properties

Molecular Formula

C9H14N3O2+

Molecular Weight

196.23 g/mol

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H14N3O2/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11/h2-3,8H,4-7H2,1H3/q+1

InChI Key

PJSWBMRSMGQROY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium typically involves the reaction of morpholine with a carbonyl-containing reagent, followed by the introduction of a methyl group to the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(Morpholinocarbonyl)-2-methyl-1H-imidazole-3-ium
  • 1-(Morpholinocarbonyl)-4-methyl-1H-imidazole-3-ium

Comparison: Compared to its similar compounds, 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium may exhibit unique properties due to the specific positioning of the methyl group on the imidazole ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.

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